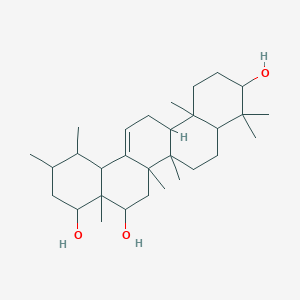![molecular formula C24H20N2O8S2 B12326504 [1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)- CAS No. 500295-67-0](/img/structure/B12326504.png)
[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-3,3’-disulfonic acid, 4,4’-bis(4-aminophenoxy)- is a biphenyl derivative with two aminophenoxy groups at the para positions. This compound is known for its rigid biphenyl core and flexible phenyl ether bridges, which contribute to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [1,1’-Biphenyl]-3,3’-disulfonic acid, 4,4’-bis(4-aminophenoxy)- involves a multi-step process:
Condensation Reaction: Under nitrogen protection, biphenyl diphenol and p-nitrophenyl chloride are used as raw materials. A salt-forming agent and a strong polar aprotic solvent are added, and the mixture is refluxed at 130-140°C for 3-5 hours.
Reduction Reaction: The resulting 4,4’-bis(4-nitrophenoxy)biphenyl is subjected to a reduction reaction using organic amine, nickel, and an ester organic solvent under nitrogen protection.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-selectivity catalysts and optimized reaction conditions ensures high yield and product quality, making the process cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-3,3’-disulfonic acid, 4,4’-bis(4-aminophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Nickel catalysts and organic amines are typically used for reduction reactions.
Substitution: Strong polar aprotic solvents and appropriate nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various biphenyl derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
[1,1’-Biphenyl]-3,3’-disulfonic acid, 4,4’-bis(4-aminophenoxy)- has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Inhibits enzymes such as Flk-1 (VEGFR2) by binding to their active sites, preventing their normal function.
Receptor Blocking: Blocks receptors like Tie-2 and Flt-1, interfering with signal transduction pathways.
Polymer Formation: Acts as a monomer in polymerization reactions, forming high-performance polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: Similar structure but lacks the disulfonic acid groups.
4,4’-Bis(4-aminophenoxy)diphenyl sulfone: Contains a sulfone group instead of a biphenyl core.
Uniqueness
Thermal Stability: The presence of disulfonic acid groups enhances the thermal stability of the compound.
Chemical Resistance: Exhibits superior chemical resistance compared to similar compounds due to its unique structure.
Properties
CAS No. |
500295-67-0 |
|---|---|
Molecular Formula |
C24H20N2O8S2 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-(4-aminophenoxy)-5-[4-(4-aminophenoxy)-3-sulfophenyl]benzenesulfonic acid |
InChI |
InChI=1S/C24H20N2O8S2/c25-17-3-7-19(8-4-17)33-21-11-1-15(13-23(21)35(27,28)29)16-2-12-22(24(14-16)36(30,31)32)34-20-9-5-18(26)6-10-20/h1-14H,25-26H2,(H,27,28,29)(H,30,31,32) |
InChI Key |
DXBNPCQFURHJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)C3=CC(=C(C=C3)OC4=CC=C(C=C4)N)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


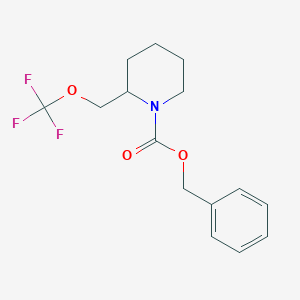

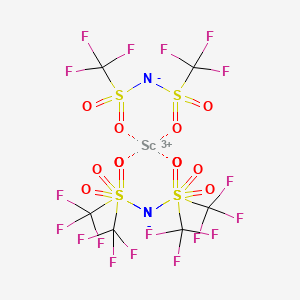

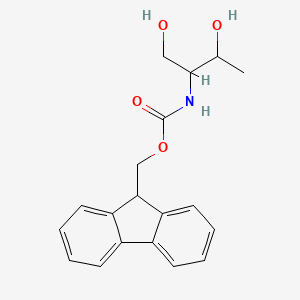

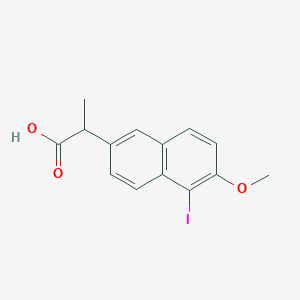
![2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B12326469.png)
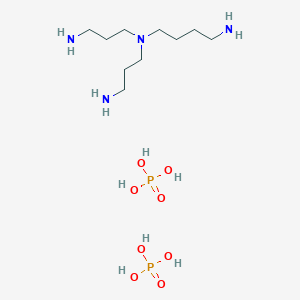

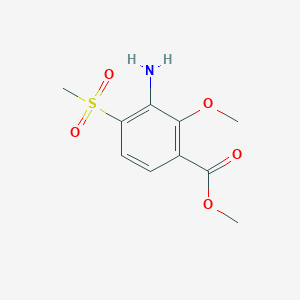
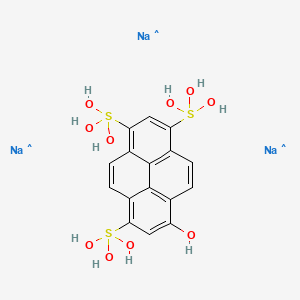
![Furo[3,2-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12326508.png)
